![molecular formula C25H38ClF3NO3PRuS B6288639 Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate CAS No. 2058252-91-6](/img/structure/B6288639.png)

Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

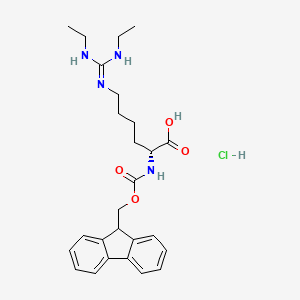

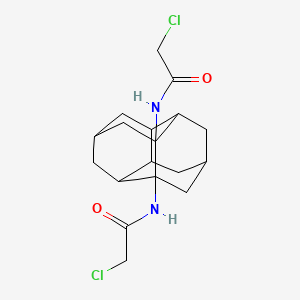

“Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate” is a ruthenium complex . It is a light yellow to brown powder or crystalline solid . This complex was discovered in the laboratories of Prof. Travis Williams .

Molecular Structure Analysis

The molecular formula of the compound is C25H38ClF3NO3PRuS and its molecular weight is 657.13 . The structure of the compound includes a p-cymene ligand, a di-tert-butylphosphino)methyl]pyridine ligand, a ruthenium(II) center, and a triflate counterion .Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic . The elemental analysis shows that the carbon content is between 43.00 to 48.00% .Scientific Research Applications

1. Complex Formation and Structural Characteristics

The ruthenium(II) complex containing hybrid bidentate phosphine-thioether ligands demonstrates the formation of unique chelate rings and exhibits chirality at the Ru and S atoms. This characteristic structure of ruthenium(II) complexes, similar to the chloro(p-cymene)ruthenium(II) complexes, plays a crucial role in their reactivity and potential applications in catalysis and medicinal chemistry (Takayoshi Suzuki, Norihiko Taguchi, K. Kashiwabara, 1996).

2. Anticancer Activity and Biomolecule Interactions

Chloro(η6-p-cymene)ruthenium(II) complexes have shown promising anticancer activity. Their interactions with biomolecules like amino acids and proteins have been studied, revealing a correlation between metallodrug-protein interaction and cytotoxicity against human tumor cell lines. Lower protein binding ability of these complexes indicates increased cytotoxic activity (S. Meier, M. Hanif, W. Kandioller, B. Keppler, C. Hartinger, 2012).

3. Catalytic Applications

The ruthenium(II)–arene complexes with substituted picolinato ligands have been synthesized and show catalytic properties. These complexes have been used for alkene epoxidation, demonstrating their utility in catalytic reactions (H. Nishiyama, Yukihiro Motoyama, 1997).

4. Application in Photodiodes

The Ru(II) complexes have been used in the development of photodiodes, where their electronic properties and photosensitivity have been explored, indicating their potential in electronic device applications (W. Farooq, Elsayed Elgazzar, A. Dere, O. Dayan, Z. Şerbetçi, A. Karabulut, M. Atif, A. Hanif, 2019).

5. Antimicrobial and Antimalarial Properties

These complexes have also been studied for their antimalarial activity, with a focus on ruthenium and osmium p-cymene half-sandwich complexes containing ligands related to the antimalarial drug chloroquine. Their activities against various Plasmodium falciparum malaria parasite strains suggest potential antimicrobial applications (Erik Ekengard, Lotta Glans, Irwin Cassells, Thibault Fogeron, Preshendren Govender, T. Stringer, Prinessa Chellan, G. Lisensky, W. Hersh, Isa Doverbratt, S. Lidin, C. de Kock, Peter J. Smith, Gregory S. Smith, E. Nordlander, 2015).

Safety and Hazards

Properties

IUPAC Name |

ditert-butyl(pyridin-2-ylmethyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);trifluoromethanesulfonate;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NP.C10H14.CHF3O3S.ClH.Ru/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)8(5,6)7;;/h7-10H,11H2,1-6H3;4-8H,1-3H3;(H,5,6,7);1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEUHKSQCISQME-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38ClF3NO3PRuS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058252-91-6 |

Source

|

| Record name | Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) Triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)

![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288651.png)

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)